tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23FN2O2 and a molecular weight of 318.39 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-cyano-1-boc piperidine with 4-fluorobenzyl bromide in the presence of n-butyl lithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate, washed with brine solution, dried over sodium sulfate, and concentrated. The crude product is then crystallized from hexane to obtain the final compound .
Chemical Reactions Analysis
tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the cyano group or the fluorobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-cyanopiperidine-1-carboxylate: Similar structure but lacks the fluorobenzyl group.
tert-Butyl 4-cyano-4-(4-chlorobenzyl)piperidine-1-carboxylate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
tert-Butyl 4-cyano-4-(4-methylbenzyl)piperidine-1-carboxylate: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Biological Activity
Introduction
tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS No. 894769-77-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 318.39 g/mol. The compound features a piperidine ring substituted with a cyano group and a fluorobenzyl moiety, which are critical for its biological activity.
Structural Representation
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 894769-77-8 |
Molecular Formula | C18H23FN2O2 |
Molecular Weight | 318.39 g/mol |
Purity | ≥95% |
Pharmacological Properties
Structure-Activity Relationship (SAR)
The structural modifications of piperidine derivatives significantly influence their biological activities. The introduction of the cyano and fluorobenzyl groups has been shown to enhance the inhibitory potency against tyrosinase and potentially other enzymes involved in metabolic pathways.
Compound Modification | Effect on Activity |
---|---|
Addition of Cyano Group | Increased tyrosinase inhibition |
Fluorobenzyl Substitution | Enhanced binding affinity |
Case Study 1: Tyrosinase Inhibition
In a study evaluating various piperidine derivatives, this compound was identified as a potent competitive inhibitor of tyrosinase with an IC50 value of approximately 0.18 μM, outperforming several other analogs . Kinetic studies indicated that the compound functions through competitive inhibition mechanisms, as evidenced by Lineweaver-Burk plots.
Case Study 2: Antimelanogenic Activity
Another significant finding involved the assessment of the antimelanogenic effects of this compound on B16F10 cells. The results indicated that treatment with this compound led to reduced melanin production without cytotoxic effects, highlighting its therapeutic potential in dermatological applications .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIRYAYVQPULQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142223 | |
Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894769-77-8 | |
Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894769-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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